Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(hydroxymethyl)bicyclo[211]hexane-2-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research This compound is characterized by its bicyclo[211]hexane core, which is a strained ring system, and the presence of functional groups such as a methyl ester and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate typically involves a [2+2] cycloaddition reaction. This method uses photochemistry to create the bicyclic structure. The reaction conditions often require a mercury lamp and specific glassware to facilitate the cycloaddition process . The resulting product can be further derivatized through various transformations to introduce different functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the photochemical [2+2] cycloaddition process. This would require specialized equipment to handle the reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Various nucleophiles can attack the ester carbonyl, leading to substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)bicyclo[2.1.1]hexane-2-carboxylate.
Reduction: Formation of 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-methanol.
Substitution: Formation of various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules due to its strained ring system and functional groups
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug candidates.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate is largely dependent on its functional groups and the specific reactions it undergoes. The strained bicyclic structure can interact with various molecular targets, leading to different pathways and effects. For example, the hydroxymethyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis or other transformations .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate .
- Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate .
Uniqueness
Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific bicyclic structure and the presence of both a hydroxymethyl and a methyl ester group. This combination of features makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-12-8(11)7-4-9(5-10)2-6(7)3-9/h6-7,10H,2-5H2,1H3 |
InChI Key |
YBMKUTFZZSLUFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(CC1C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.